Diphenyl(silane-d2)
CAS No.: 17950-94-6
Cat. No.: VC21005885
Molecular Formula: C12H12Si
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17950-94-6 |
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Molecular Formula | C12H12Si |
Molecular Weight | 186.32 g/mol |
IUPAC Name | dideuterio(diphenyl)silane |
Standard InChI | InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 |
Standard InChI Key | VDCSGNNYCFPWFK-KLTYLHELSA-N |
Isomeric SMILES | [2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
Diphenyl(silane-d2) is characterized by the following essential identifiers:
Parameter | Value |
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CAS Number | 17950-94-6 |
Molecular Formula | C₁₂H₁₀D₂Si |
Molecular Weight | 186.32 g/mol |
IUPAC Name | dideuterio(diphenyl)silane |
Synonyms | dideutero-diphenylsilane, dideuteriodiphenylsilane, diphenyldideuteriosilane |
InChI | InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 |
InChIKey | VDCSGNNYCFPWFK-KLTYLHELSA-N |
Canonical SMILES | C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 |
Structural Configuration
Diphenyl(silane-d2) consists of a central silicon atom bonded to two phenyl rings and two deuterium atoms. The structure can be represented as (C₆H₅)₂SiD₂, where the silicon atom forms a tetrahedral geometry with the four substituents. The compound is a deuterated derivative of diphenylsilane, with the hydrogen atoms attached to the silicon atom replaced by deuterium isotopes.
Physical and Chemical Properties
Physical Characteristics
Diphenyl(silane-d2) exists as a colorless liquid under standard conditions with the following physical properties:
Spectroscopic Properties
The deuterium atoms in Diphenyl(silane-d2) provide distinctive spectroscopic characteristics, particularly in NMR spectroscopy. In ¹H NMR studies, the compound exhibits specific signal patterns that distinguish it from non-deuterated diphenylsilane:
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The primary signals at 0.54 ppm and 1.12 ppm correspond to the CH₂ bonds
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Additional signals at 0.42 ppm and 1.05 ppm that are strongly coupled together as evidenced by COSY spectrum analysis
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The ¹³C NMR spectrum shows corresponding carbon peaks at 10.44 ppm, 3.65 ppm, 9.59 ppm, and 4.54 ppm
These spectroscopic properties make Diphenyl(silane-d2) particularly valuable as an internal standard in NMR studies and for tracking reaction progress in mechanistic investigations.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of Diphenyl(silane-d2) typically involves the reaction of diphenylchlorosilane with deuterium gas in the presence of a suitable catalyst. The general procedure can be outlined as follows:
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Reaction of diphenylchlorosilane with deuterium gas
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Use of a tetrahydrofuran (THF) solution as the reaction medium
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Maintenance of reaction temperatures between -10°C and 0°C
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Monitoring of reaction progress using thin-layer chromatography (TLC)
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Post-reaction processing involving addition to a dilute inorganic acid solution under ice bath conditions
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Extraction of the organic layer to isolate the desired product
Alternative synthesis methods have been reported in the scientific literature, with varying levels of isotopic purity. According to literature sources, Diphenyl(silane-d2) has been prepared with purities of approximately 90% and 84% as reported by Kolb and Heftlejs (1980) and Campos et al. (2012), respectively .
Chemical Reactivity
Hydrosilylation Reactions
Diphenyl(silane-d2) participates in hydrosilylation reactions, which involve the addition of Si-D bonds to unsaturated bonds. These reactions typically require catalysts, with platinum-based catalysts being particularly effective. Research has shown that:
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Photoinduced hydrosilylation can be promoted using benzophenone, facilitating the addition of Diphenyl(silane-d2) to olefins
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The consumption of Si-D and C=C functional groups increases with irradiation time, reaching a maximum of approximately 51% in reactions involving diphenylsilane
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The hydrosilylation products can be determined and characterized through NMR spectroscopy
Transfer Hydrodeuteration
Diphenyl(silane-d2) has proven valuable in transfer hydrodeuteration reactions, where deuterium atoms are selectively transferred to organic substrates:
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One deuterium atom can be installed exclusively into aryl alkanes from aryl alkenes using transfer hydrodeuteration reactions
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Two deuterium atoms can be selectively installed into the benzylic site of aryl alkanes from the transfer hydrodeuteration of aryl alkynes, forming α,α-d₂-alkane products
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The selectivity of these reactions can be confirmed through molecular rotational resonance (MRR) spectroscopy
Other Significant Reactions
Diphenyl(silane-d2) serves as an important reagent in various other chemical transformations:
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Functions as an amide bond coupling reagent
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Acts as an alkene hydrosilylation precursor
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Contributes to regio-, stereo-, and chemoselective hydrosilylation of aryl alkynes when used in place of other silane sources
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Enables selective deuterosilylation reactions to access α,α-d₂-alkane products
Applications in Research
Spectroscopic Applications
The deuterium labeling in Diphenyl(silane-d2) makes it particularly valuable for spectroscopic applications:
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Serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct spectral properties
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Enables tracking of reaction mechanisms through isotopic labeling
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Facilitates the detection of different isotopic species present in product mixtures through molecular rotational resonance spectroscopy
Mechanistic Studies
Diphenyl(silane-d2) plays a crucial role in elucidating reaction mechanisms:
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Helps investigate the electronic stability of catalytic ligands both experimentally and computationally
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Allows researchers to study the mechanisms of Cu-H catalytic protocols in deuteration and hydrosilylation reactions
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Contributes to understanding the structural effects of silanes in various chemical transformations
Organic Synthesis Applications
In synthetic organic chemistry, Diphenyl(silane-d2) serves several important functions:
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Facilitates precision deuteration methods for creating specifically labeled compounds
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Enables selective hydrosilylation reactions for the synthesis of complex molecules, including drug analogues
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Contributes to the development of highly selective methods for installing deuterium atoms at specific positions in organic molecules
Notable Research Findings
Hydrosilylation Studies
Research by Quach et al. (2022) investigated the structural effects of silanes, including diphenylsilane, in photoinduced hydrosilylation reactions:
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The reactivity of silanes toward addition onto double bonds during hydrosilylation depends on their structure
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In the case of diphenylsilane, NMR studies revealed specific signal patterns that help identify the hydrosilylation products
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The consumption of Si-H and C=C functional groups reached a maximum of approximately 51% in diphenylsilane-mediated reactions
Catalytic Applications
Studies have explored the use of Diphenyl(silane-d2) in various catalytic systems:
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Research has demonstrated the effectiveness of Diphenyl(silane-d2) in Cu-H catalytic protocols for precision deuteration and hydrosilylation reactions
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The compound has been utilized in anti-Markovnikov terminal and gem-olefin hydrosilylation using κ⁴-diimine nickel catalysts
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Investigations have examined the role of Diphenyl(silane-d2) in reactions catalyzed by Wilkinson's catalyst (Rh(PPh₃)₃Cl), shedding light on the catalyst initiation step and pointing to a rhodium hydride complex as the active species
Future Perspectives
The unique properties of Diphenyl(silane-d2) continue to drive research in several emerging areas:
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Development of new deuteration methods with increased selectivity and efficiency
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Exploration of novel catalytic systems that leverage the distinctive reactivity of deuterated silanes
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Application in the synthesis of complex pharmaceutical compounds and materials with specific isotopic labeling
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Integration into advanced spectroscopic techniques for more precise structural elucidation and mechanistic studies
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